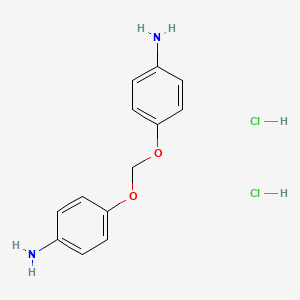

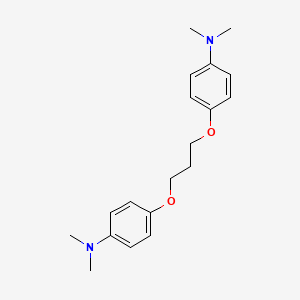

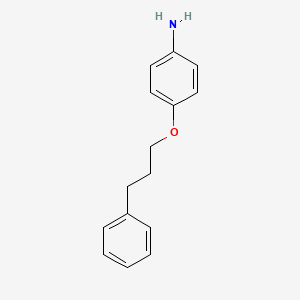

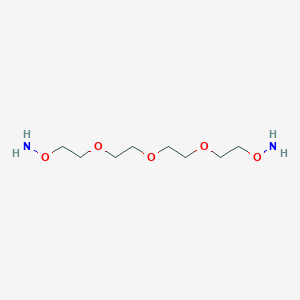

![molecular formula C23H22F3N3O3 B1667491 1-[2-(2-Terc-butilfenoxi)piridin-3-il]-3-[4-(trifluorometoxi)fenil]urea](/img/structure/B1667491.png)

1-[2-(2-Terc-butilfenoxi)piridin-3-il]-3-[4-(trifluorometoxi)fenil]urea

Descripción general

Descripción

Aplicaciones Científicas De Investigación

N-[2-[2-(1,1-Dimethylethyl)fenoxi]-3-piridinil]-N'-[4-(trifluorometoxi)fenil]urea tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

N-[2-[2-(1,1-Dimethylethyl)fenoxi]-3-piridinil]-N'-[4-(trifluorometoxi)fenil]urea ejerce sus efectos al unirse al receptor P2Y1, un receptor acoplado a proteína G involucrado en la agregación plaquetaria y otros procesos fisiológicos. Al actuar como un antagonista alostérico, inhibe la actividad del receptor, evitando así las vías de señalización descendentes que conducen a la agregación plaquetaria y otras respuestas celulares .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-[2-[2-(1,1-Dimethylethyl)fenoxi]-3-piridinil]-N'-[4-(trifluorometoxi)fenil]urea implica varios pasos. Los pasos clave incluyen la formación del intermedio fenoxi-piridina y su posterior reacción con el isocianato apropiado para formar el derivado de urea final. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar la reacción .

Métodos de Producción Industrial

La producción industrial de N-[2-[2-(1,1-Dimethylethyl)fenoxi]-3-piridinil]-N'-[4-(trifluorometoxi)fenil]urea sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como emplear técnicas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-[2-[2-(1,1-Dimethylethyl)fenoxi]-3-piridinil]-N'-[4-(trifluorometoxi)fenil]urea principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran N-[2-[2-(1,1-Dimethylethyl)fenoxi]-3-piridinil]-N'-[4-(trifluorometoxi)fenil]urea incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo normalmente en disolventes orgánicos como DMSO o etanol, bajo temperatura y presión controladas .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir derivados de amina .

Comparación Con Compuestos Similares

Compuestos Similares

MRS2365: Un agonista selectivo de P2Y1 utilizado en la investigación para estudiar la activación del receptor.

ADPβS: Otro agonista de P2Y1 que se utiliza comúnmente en entornos experimentales.

Singularidad

N-[2-[2-(1,1-Dimethylethyl)fenoxi]-3-piridinil]-N'-[4-(trifluorometoxi)fenil]urea es único debido a su alta especificidad y potencia como antagonista del receptor P2Y1. A diferencia de los antagonistas basados en nucleótidos, no compite con los nucleótidos endógenos por la unión, lo que lo convierte en una herramienta valiosa en la investigación y posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

1-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O3/c1-22(2,3)17-7-4-5-9-19(17)31-20-18(8-6-14-27-20)29-21(30)28-15-10-12-16(13-11-15)32-23(24,25)26/h4-14H,1-3H3,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFLGPTXSIRAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.